
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane
Overview
Description
Fluorinated compounds like “1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane” typically have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can influence the chemical behavior of these compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, without specific data on “1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane”, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Fluorinated compounds can participate in a variety of reactions, but without specific information on “1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane”, I can’t provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and refractive index among others. These properties can be influenced by the presence of fluorine atoms .Scientific Research Applications
Chemical Synthesis and Properties
- Research on polyfluoro-compounds has led to the synthesis of various fluorinated bicyclic compounds, which are derivatives of nonafluorocyclohepta-1,3-dienes. These compounds exhibit unique chemical properties due to their fluorination, and are used in specialized chemical reactions and material science (Dodsworth, Jenkins, Stephens, & Tatlow, 1984).
Organic Chemistry and Reactions
- Terminal alkenes can be transformed into chloroiodoalkanes, such as 1-chloro-3-iodoheptane, through free radical addition reactions. These compounds are key intermediates in the synthesis of various organic molecules, highlighting the relevance of iodofluoroheptanes in organic synthesis (Miyano, Hokari, Umeda, & Hashimoto, 1980).
Applications in Material Science
- Fluorinated compounds, like 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane, play a significant role in the development of advanced materials. For instance, they are used in creating fluorinated ethers for high-voltage lithium-ion batteries, improving their chargeability and stability (Kim, Kim, Shin, Woo, Kim, Hong, & Choi, 2017).
Biomedical Applications
- Iodine-functionalized compounds, like those derived from fluorinated heptanes, are synthesized for potential use in biomedical applications. Their unique properties, such as radiopacity, make them suitable for imaging and diagnostic purposes (Li, Yu, Wade, Policastro, & Becker, 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of biological systems, such as how a drug interacts with its target in the body. Without specific information on “1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane”, I can’t provide a detailed mechanism of action .
Safety and Hazards
Future Directions
The study of fluorinated compounds is an active area of research due to their unique properties and potential applications. Future directions could include the synthesis of new fluorinated compounds, the study of their properties, and the development of applications in areas such as pharmaceuticals, materials science, and more .
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9I/c1-3(17)2-4(8,9)5(10,11)6(12,13)7(14,15)16/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSZRNIXPFFLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601809 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |
CAS RN |
89889-25-8 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B3067191.png)
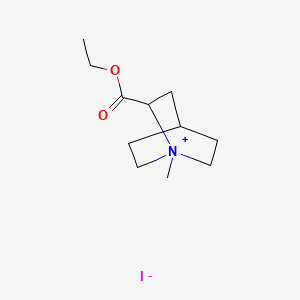

![2-[2-(2-Pyridylthio)acetyl]pyrido[2,1-b][1,3]thiazol-4-ium-3-olate](/img/structure/B3067218.png)
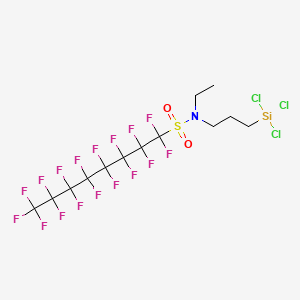

![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)
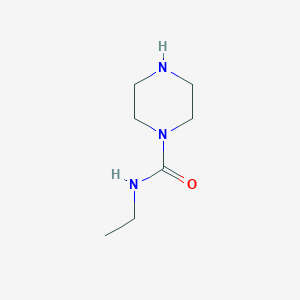
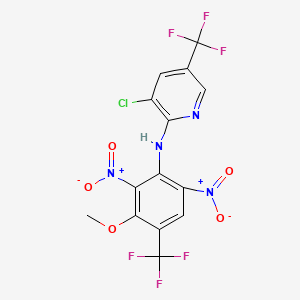
![4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride](/img/structure/B3067252.png)

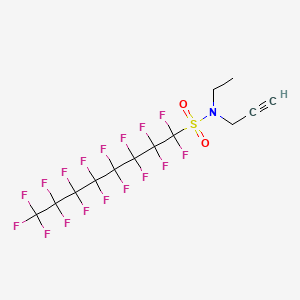
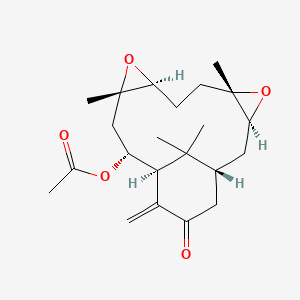
![4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067272.png)